N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride
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Overview
Description
N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride is a complex organic compound that features a combination of pyridine and benzene rings with trifluoromethyl and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride typically involves multiple steps. One common route starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine, which is then reacted with 2-bromoethylamine to form the intermediate. This intermediate is further reacted with 4-(trifluoromethyl)benzene-1,2-diamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove certain functional groups or to convert the compound into a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine
- 4-(trifluoromethyl)benzene-1,2-diamine
- 2-bromoethylamine
Uniqueness
N1-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine hydrochloride is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets in ways that similar compounds may not, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C15H14Cl2F6N4 |
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Molecular Weight |
435.2 g/mol |
IUPAC Name |
1-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C15H13ClF6N4.ClH/c16-10-5-9(15(20,21)22)7-26-13(10)25-4-3-24-12-2-1-8(6-11(12)23)14(17,18)19;/h1-2,5-7,24H,3-4,23H2,(H,25,26);1H |
InChI Key |
ICZXMFKBQIEEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
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